molecular formula C10H15ClN6 B562873 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride CAS No. 680622-68-8

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Cat. No.: B562873
CAS No.: 680622-68-8
M. Wt: 254.722
InChI Key: LFEKOSLZZLUSLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a chemical compound with the molecular formula C10H15ClN6 It is known for its unique structure, which includes a purine derivative and a pyrrolidinium ring

Scientific Research Applications

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride has several scientific research applications:

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride involves multiple steps. One common method includes the reaction of 4-[(trifluoroacetamido)methyl]benzyl alcohol with 1-(2-amino-9H-purin-6-yl)-1-methylpyrrolidinium chloride in the presence of potassium t-butoxide. The reaction is typically carried out in N,N-dimethylformamide at 25°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEKOSLZZLUSLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661782
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680622-68-8
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (5.9 mmol) 6-Chloroguanine is dissolved in 40 mL DMF at 40° C. After cooling to room temperature, 1.4 mL 1-methylpyrrolidine (13.2 mmol) is added, and the reaction mixture is stirred for 18 h. 2 mL of acetone are added to complete precipitation. The solid is filtered, washed with ether and dried in vacuo, yielding 1.03 g 27 (3.9 mmol, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.